1-(2-甲基吡啶-4-基)吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

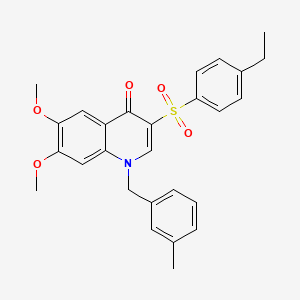

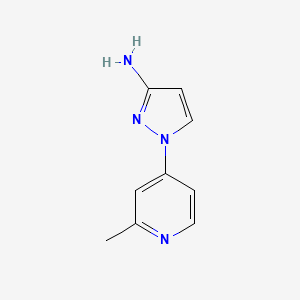

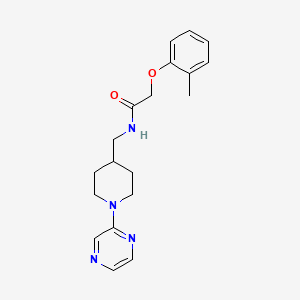

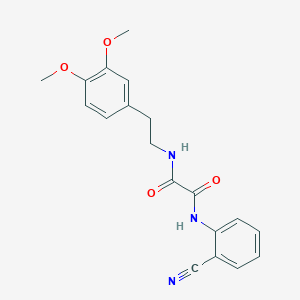

The compound 1-(2-Methylpyridin-4-yl)pyrazol-3-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is often functionalized to enhance its pharmacological properties. The presence of a 2-methylpyridin-4-yl group suggests potential for interaction with biological targets and could influence the compound's physical and chemical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a [3+2] cycloaddition reaction can be used to synthesize functionalized pyrazolo[1,5-a]pyridines, which is a related structure to the compound . This method involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature. Although the exact synthesis of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The nature of substituents on the pyrazole ring, such as the 2-methylpyridin-4-yl group, can significantly affect the compound's binding affinity and selectivity towards biological receptors. For example, the presence of a basic amine group has been shown to be necessary for activity against σ(1) receptors, and the spacer length between the amino and pyrazole groups is also important for selectivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions with amines. For example, reactions with primary and secondary amines can yield substituted pyrazolone derivatives, while reactions with tertiary amines can produce adducts . These reactions can be influenced by factors such as the solvent used and the presence of light. The reactivity of the pyrazole ring allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. For example, the polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit different intermolecular hydrogen bonding patterns, which could influence their physical properties . Although the specific properties of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine are not provided, similar analyses on related compounds can offer insights into its behavior.

科学研究应用

结构分析和表征

1-(2-甲基吡啶-4-基)吡唑-3-胺及其衍生物在结构分析和表征中被广泛使用。该化合物的多形态形式展示出明显不同的分子间氢键结构,正如在各种衍生的2-氨基噻唑的晶体和分子结构中所观察到的那样。这些结构展示了复杂的氢键和π⋯π层状结构,对化学晶体学领域做出了重要贡献(Böck et al., 2020)。此外,吡唑衍生物的合成和结构阐明,以及它们的武装对应物,在理解几何参数和针对特定疾病的生物活性起源方面至关重要(Titi et al., 2020)。

配位化学

1-(2-甲基吡啶-4-基)吡唑-3-胺衍生物的配位化学已被探索用于各种应用,例如开发用于生物传感的发光镧系化合物和显示异常热和光化学自旋态转变的铁配合物。这些研究突显了该化合物的多功能性和在合成具有独特性能材料方面的潜力(Halcrow, 2005)。

抗菌和抗微生物活性

研究表明1-(2-甲基吡啶-4-基)吡唑-3-胺的席夫碱衍生物具有抗微生物潜力,突显了其在新型抗微生物剂开发中的重要性。对这些衍生物的合成、表征和对各种微生物的筛选强调了该化合物在药物化学和药物开发中的相关性(Vora et al., 2009)。

缓蚀作用

该化合物及其衍生物已被研究用于对金属在酸性介质中的腐蚀抑制作用。这些研究在工业应用中至关重要,其中耐蚀性是至关重要的。研究结果表明,该化合物可以是一种有效的抑制剂,其效率随着抑制剂浓度的增加而增加(Chetouani et al., 2005)。

化学反应性和合成

1-(2-甲基吡啶-4-基)吡唑-3-胺衍生物在各种条件下的反应性一直是研究的课题,导致合成具有潜在药理作用的新化合物。这些研究为我们提供了关于该化合物的化学行为以及在合成具有生物活性分子方面的应用方面的见解(Mironovich & Shcherbinin, 2014)。

作用机制

Target of Action

Pyrazole-based compounds, which include this compound, are known for their diverse pharmacological effects . They have been used as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Mode of Action

It’s worth noting that the interaction of pyrazole-based compounds with their targets often involves the formation of complexes with metal ions . These complexes can be used as precursors for the development of metalloenzymes .

Biochemical Pathways

Pyrazole derivatives have been found to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 123-125 degrees celsius . These properties could potentially influence its bioavailability.

Result of Action

Pyrazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

1-(2-methylpyridin-4-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-8(2-4-11-7)13-5-3-9(10)12-13/h2-6H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWFRWDXWQDORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)